Methyl 2-(chloromethyl)-3-nitrobenzoate
Overview
Description
Chloromethyl methyl ether (CMME) is a compound with formula CH3OCH2Cl . It is a colorless liquid and a chloroalkyl ether. It is used as an alkylating agent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group, and is thus often called MOM-Cl or MOM chloride .
Synthesis Analysis
A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This route affords a methyl acetate solution of chloromethyl methyl ether of high purity .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional theory (DFT) . The observed shifts have been analyzed in terms of initial-state (potential) and relaxation effects, and charge relaxation has also been analyzed by means of natural resonance theory .
Chemical Reactions Analysis
Chloromethyl methyl ether (CMME) is used as an alkylating agent . In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group . It also finds application as a chloromethylating agent in some variants of the Blanc chloromethylation .
Physical And Chemical Properties Analysis
Chloromethyl methyl ether (CMME) is a colorless liquid . It is very toxic by inhalation and may be toxic by ingestion or skin absorption . Vapors are heavier than air .
Scientific Research Applications
1. Application in Analytical Chemistry
Methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) is used in the development and validation of chromatographic methods. For instance, Gaddam et al. (2020) developed an HPLC method for detecting and quantifying MCN as a genotoxic impurity in lenalidomide, a pharmaceutical compound. This method employed a UV detector and achieved precise quantification across a range of concentrations, demonstrating MCN's role in ensuring the purity and safety of pharmaceuticals (Gaddam et al., 2020).
2. Use in Organic Synthesis
MCN is a key reactant in the synthesis of various organic compounds. Chen Yi-fen et al. (2010) utilized 3-Methyl-2-nitrobenzoic acid, closely related to MCN, as a starting material in a series of reactions to synthesize chlorantraniliprole, a pesticide. This highlights MCN's utility in the synthesis of complex molecules, showcasing its importance in chemical manufacturing (Chen Yi-fen et al., 2010).
3. Contribution to Material Science
In the field of materials science, MCN and its derivatives have been studied for their potential in various applications. For instance, Kumar et al. (2014) investigated the molecular structure and properties of a compound synthesized from MCN. Their study, focusing on hyperpolarizability and HOMO-LUMO analysis, suggests potential applications in photonics and electronics (Kumar et al., 2014).
4. Environmental Applications
MCN and its derivatives are also relevant in environmental studies. Takanashi et al. (2012) researched the production of Chloro-5-hydroxy-2-nitrobenzoic Acid from a typical hydrolysate of Fenitrothion, a pesticide. Their study contributes to understanding the environmental fate and transformation of such compounds, underlining MCN's role in environmental chemistry (Takanashi et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(chloromethyl)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCDJBYZAKJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677152 | |
Record name | Methyl 2-(chloromethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-3-nitrobenzoate | |
CAS RN |
1218910-61-2 | |
Record name | Methyl 2-(chloromethyl)-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218910-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(chloromethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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